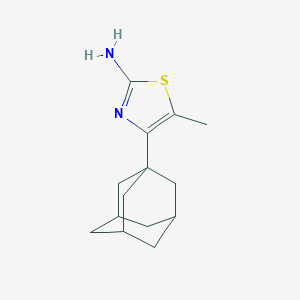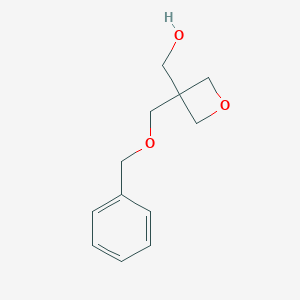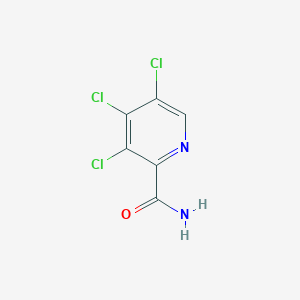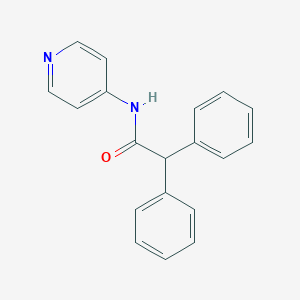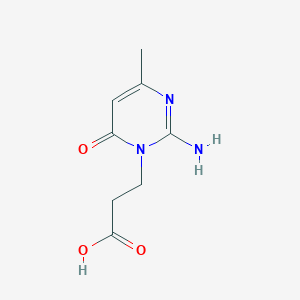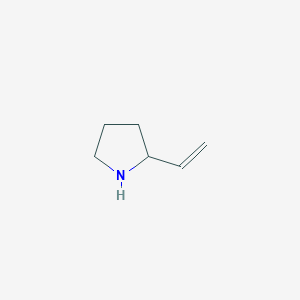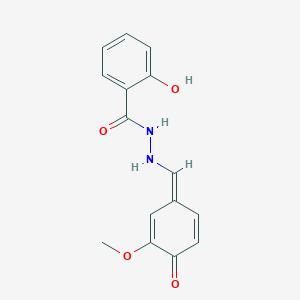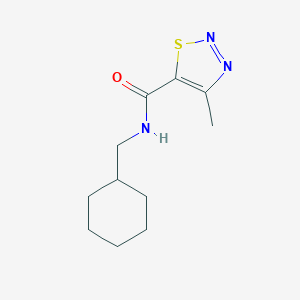
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting candidate for drug development.
Mechanism Of Action
The mechanism of action of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to the suppression of disease progression and the promotion of healing.
Biochemical And Physiological Effects
Studies have shown that 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- exhibits a wide range of biochemical and physiological effects. It has been found to modulate the immune system, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in lab experiments is its high potency and selectivity. It can target specific enzymes or proteins, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in vivo.
Future Directions
There are several future directions for the use of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-. One direction is to explore its potential as an anticancer agent. It has been shown to inhibit tumor growth in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models, and further studies are needed to determine its potential in humans.
Conclusion:
In conclusion, 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a promising compound with potential applications in drug discovery and development. Its unique structure and biological activities make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy in vivo.
Scientific Research Applications
The potential applications of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in scientific research are vast. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These properties make it an excellent candidate for drug discovery and development.
properties
CAS RN |
69635-76-3 |
|---|---|
Product Name |
1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- |
Molecular Formula |
C11H17N3OS |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-14-13-8)11(15)12-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,12,15) |
InChI Key |
CPPCRKJNHYHEQT-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NCC2CCCCC2 |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

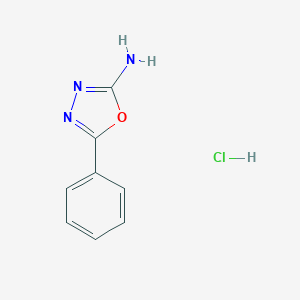
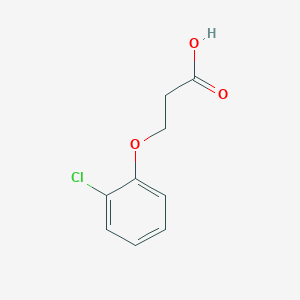
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
